molecular formula C10H11ClO2 B3385843 2-{[(2-Chlorophenyl)methoxy]methyl}oxirane CAS No. 66931-56-4

2-{[(2-Chlorophenyl)methoxy]methyl}oxirane

Cat. No.: B3385843
CAS No.: 66931-56-4
M. Wt: 198.64 g/mol
InChI Key: QIGRNFRVHVCFEF-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methoxy]methyl}oxirane is an epoxide derivative featuring a 2-chlorophenyl group attached via a methoxymethyl substituent to the oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol (calculated). This compound is structurally characterized by the presence of a chlorine atom at the ortho position of the phenyl ring, which influences its electronic and steric properties. The epoxide ring confers reactivity, making it a valuable intermediate in organic synthesis, particularly in ring-opening reactions for pharmaceuticals or polymer applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-10-4-2-1-3-8(10)5-12-6-9-7-13-9/h1-4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGRNFRVHVCFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253724
Record name Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66931-56-4
Record name Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66931-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2-[[(2-chlorophenyl)methoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)methoxy]methyl}oxirane typically involves the reaction of 2-chlorobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-{[(2-Chlorophenyl)methoxy]methyl}oxirane undergoes

Biological Activity

2-{[(2-Chlorophenyl)methoxy]methyl}oxirane, also known as 2-(2-chlorophenylmethoxy)methyl oxirane, is an organic compound characterized by its epoxide structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO2. The presence of the epoxide ring contributes to its high reactivity, which is a common feature among compounds with similar structures. The unique combination of the chlorophenyl and methoxy groups may influence its interactions with biological targets, although comprehensive studies are still needed to elucidate these effects .

Anticancer Activity

Preliminary findings suggest that this compound could have potential anticancer properties . Epoxide compounds have been noted for their ability to induce cytotoxic effects in various cancer cell lines. Although specific data for this compound is sparse, related compounds have demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and Hela (cervical cancer) .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, typically involving the formation of the epoxide ring via reactions with chlorinated phenols or methoxy derivatives. The synthesis process is crucial for understanding its reactivity and potential applications in medicinal chemistry .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, research on structurally similar compounds provides valuable insights:

  • Antibacterial Activity Against Helicobacter pylori : Methoxy derivatives have shown promising results against H. pylori, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL. This suggests that similar structural features may enhance antibacterial efficacy .
  • Cytotoxicity Studies : Compounds with epoxide structures have been tested for cytotoxicity against various cancer cell lines. For example, studies indicate that certain chlorinated derivatives exhibit IC50 values below 10 µM against A375 (melanoma) cells .

Comparison with Similar Compounds

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane

  • CAS RN : Referenced as 3D-RCA93155 .
  • Structure : Differs by the chlorine substituent at the para position of the phenyl ring.

(S)-2-(2-Chlorophenyl)oxirane (Styrene Oxide Derivative)

  • CAS RN : Referenced in enantiomerically pure form .
  • Structure : Simpler structure with the 2-chlorophenyl group directly attached to the oxirane ring.
  • Impact : The absence of the methoxymethyl linker increases electrophilicity of the epoxide, favoring faster ring-opening reactions. This compound is widely used in asymmetric synthesis of chiral alcohols or amines .

2-[(2-Chloro-6-methylphenoxy)methyl]oxirane

  • CAS RN : 15620-79-8 .
  • Structure : Incorporates a methyl group adjacent to the chlorine on the phenyl ring.
  • This structural feature may enhance thermal stability in polymer applications .

Functional Group Variations

2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane

  • CAS RN : 3D-RCA93153 .
  • Structure : Replaces chlorine with two methoxy groups at the 3- and 4-positions.
  • Impact : Methoxy groups are electron-donating, decreasing the electrophilicity of the epoxide ring. This may necessitate harsher conditions for ring-opening but could improve solubility in polar solvents .

2-((4-Chlorophenyl)methyl)oxirane

  • CAS RN: Not explicitly listed, but structurally related to .
  • Structure : Features a benzyl group (4-chlorophenylmethyl) directly bonded to the oxirane.

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
2-{[(2-Chlorophenyl)methoxy]methyl}oxirane 3D-RCA93156 C₁₀H₁₁ClO₂ 198.65 Ortho-Cl, methoxymethyl linker Moderate reactivity; steric shielding
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane 3D-RCA93155 C₁₀H₁₁ClO₂ 198.65 Para-Cl, methoxymethyl linker Higher reactivity; less steric hindrance
(S)-2-(2-Chlorophenyl)oxirane - C₈H₇ClO 154.59 Direct ortho-Cl attachment High electrophilicity; fast ring-opening
2-[(2-Chloro-6-methylphenoxy)methyl]oxirane 15620-79-8 C₁₀H₁₁ClO₂ 198.65 Ortho-Cl, adjacent methyl group Reduced reactivity; enhanced stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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